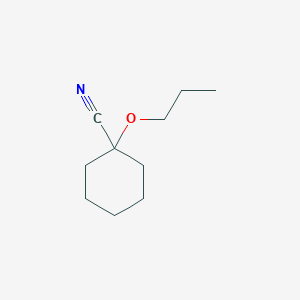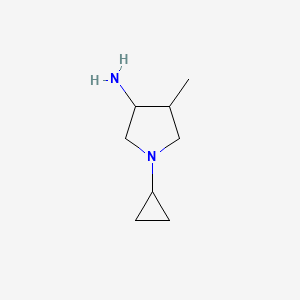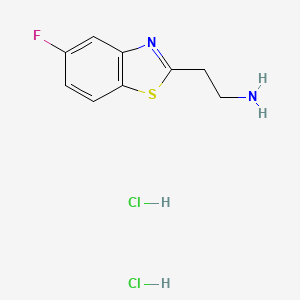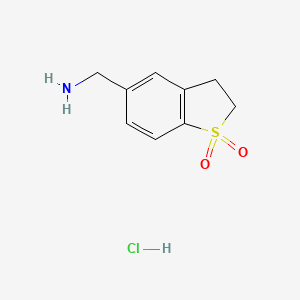
tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride
Descripción general
Descripción
“tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 138022-02-3 . It has a molecular weight of 228.33 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is a liquid in its physical form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.33 . It is a liquid in its physical form . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases or safety data sheets.Aplicaciones Científicas De Investigación
Comprehensive Analysis of Tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate Hydrochloride Applications:
Pharmaceutical Development
This compound is a piperidine derivative, which is a class of compounds known for their wide range of pharmacological applications. Piperidine derivatives are utilized in the development of drugs with anti-diabetic, anti-cancer, anti-microbial, and anti-inflammatory properties, among others . The tert-butyl group in this compound could potentially make it a candidate for prodrug strategies, where it is used to improve the pharmacokinetic properties of active drugs.
Targeted Protein Degradation
The structure of this compound suggests its potential use as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are molecules designed to target specific proteins for degradation, which is a promising approach in treating diseases like cancer .
Chemical Synthesis and Functionalization
Piperidine derivatives are key intermediates in chemical synthesis. They can be functionalized to create a variety of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which have diverse applications in medicinal chemistry .
Safety and Handling Research
The safety profile and handling procedures for this compound are important areas of research, especially considering its potential use in various applications. Studies on its stability, toxicity, and safe storage conditions are crucial .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in methods such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) to ensure accuracy and precision in analytical measurements .
Drug Discovery
The piperidine nucleus is an important fragment in drug design due to its presence in many bioactive compounds. This particular derivative could be explored for its potential as a lead compound or scaffold in the discovery of new therapeutic agents .
Material Science
While not directly indicated by the search results, piperidine derivatives have been explored for their potential applications in material science, such as the development of new polymers or coatings with specific properties.
Sigma-Aldrich Solarbio Ambeed IJNRD Typeset SpringerOpen MDPI
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, H335 . These codes correspond to specific hazards related to the compound. Precautionary measures include P261, P280, P305, P338, P351 . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .
Mecanismo De Acción
Target of Action
Similar compounds have been used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function or stability .
Result of Action
Similar compounds have been used in the development of protacs, which typically result in the degradation of specific target proteins .
Propiedades
IUPAC Name |
tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4;/h10,13H,5-9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDKNADCHMIEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)


![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)


![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)
![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)

![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)